Compound Description: (E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine is a monoimine compound used as a starting material in the synthesis of cyclopalladated derivatives. [] These derivatives are investigated for their reactivity with Lewis bases and their potential applications in coordination chemistry. []
Relevance: This compound serves as the foundation for synthesizing various cyclopalladated derivatives. [] It shares the core 2,6-dichlorophenylethanamine structure with 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, differing only in the substituent on the amine nitrogen. While 1-(2,6-Dichlorophenyl)ethanamine hydrochloride has a hydrogen atom on the amine nitrogen, (E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine has a benzylidene group (C6H5CH=) attached.
Compound Description: N-[(2,4-dichlorophenyl)-1-methyl-ethyl]-2-aminoindane hydrochloride is an N-aralkyl-2-aminoindane derivative exhibiting selective agonistic activity in the central dopaminergic system. [] This compound has been investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease, which are linked to dopamine deficiency. []
Compound Description: This compound is another N-aralkyl-2-aminoindane derivative demonstrating selective central dopaminergic system agonistic activity. [] Similar to its structural analog N-[(2,4-dichlorophenyl)-1-methyl-ethyl]-2-aminoindane hydrochloride, it shows promise in addressing dopamine-related neurodegenerative diseases like Parkinson's disease. []
Relevance: Belonging to the same arylethanamine class as 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, N-[(3,4-dichlorophenyl)-1-methyl-ethyl]-2-aminoindane hydrochloride exhibits structural resemblance, especially with the presence of a dichlorophenyl group. [] The difference lies in the position of chlorine atoms on the phenyl ring (3,4-dichloro vs. 2,6-dichloro) and the presence of an aminoindane moiety in the former compound.
N-2,6-dichloro-aralkyl-2-aminoindane
Compound Description: N-2,6-dichloro-aralkyl-2-aminoindane is designed based on the pharmacophoric features of existing dopaminergic drugs and exhibits agonistic activity in the central dopaminergic system. [] Preclinical studies indicate its potential for treating Parkinson's disease by influencing dopamine transmission. []
Relevance: This compound shares a high degree of structural similarity with 1-(2,6-Dichlorophenyl)ethanamine hydrochloride. [] Both possess an identical 2,6-dichlorophenyl moiety. The difference lies in the presence of an additional aminoindane group linked to the ethylamine nitrogen in N-2,6-dichloro-aralkyl-2-aminoindane.
Compound Description: LON-954 is a synthetic benzylimidolylurea derivative known for its tremorogenic properties. [] It induces reproducible and reversible tremors in various animal models through a mechanism distinct from that of oxotremorine, a known tremorogenic agent with central cholinergic involvement. []
Compound Description: ST-155 is an antihypertensive drug structurally similar to tolazoline but lacks its adrenergic α-receptor blocking action. [] It effectively lowers blood pressure by reducing peripheral vascular resistance and cardiac workload. [] Unlike tolazoline, ST-155 exhibits a hypotensive effect not mediated by the β-adrenergic mechanism. []
Relevance: Both ST-155 and 1-(2,6-Dichlorophenyl)ethanamine hydrochloride share a core structure consisting of a 2,6-dichlorophenyl ring linked to an ethylamine moiety. [] The key difference lies in the presence of an imidazoline ring attached to the ethylamine nitrogen in ST-155.
Compound Description: This compound serves as an intermediate in synthesizing analogs of 1,4-dihydropyridines, which are known for their calcium channel blocking properties. [] This particular compound is further modified to produce derivatives with potential nitric oxide releasing or nitric oxide synthase inhibitory activities. []
Compound Description: This compound is a 1,4-dihydropyridine analog designed as a potential nitric oxide releaser. [] It exhibits less potent calcium channel antagonist activity compared to nifedipine, a reference drug in this category. []
Compound Description: This compound is synthesized as a potential nitric oxide synthase inhibitor and belongs to the 1,4-dihydropyridine class. [] It displays weaker calcium channel antagonist activity compared to nifedipine. []
Compound Description: This compound represents a crystalline form of {[(2R)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride, specifically referred to as polymorph I. [] While its specific pharmacological activity is not elaborated upon in the provided abstract, the compound's classification as a 5-HT suggests potential involvement with serotonin receptors. []
Compound Description: 3-(2,6-dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline is a compound synthesized and investigated for its fungicidal activity. [] It demonstrates notable efficacy against various fungi, particularly Rhizoctonia solani, exhibiting a 95.8% inhibition rate at tested concentrations. []
Compound Description: Pramipexole is a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. [] It acts primarily on dopamine D2 and D3 receptors. [] Food restriction has been shown to affect Pramipexole's pharmacological and behavioral effects, suggesting altered dopamine receptor sensitivity. []
Relevance: Although Pramipexole does not share a direct structural similarity with 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, it is discussed in the context of food restriction's impact on dopaminergic systems. [] This research helps understand the complex interplay between environmental factors and pharmacological responses to compounds influencing dopamine pathways, a neurotransmitter system also potentially targeted by drugs structurally related to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride.
Compound Description: L741,626 is a selective dopamine D2 receptor antagonist. [] It is used in research to investigate the role of D2 receptors in various behavioral and pharmacological responses, including those induced by dopamine agonists like pramipexole. []
Relevance: Although L741,626 doesn't share direct structural similarities with 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, its role as a D2 receptor antagonist is relevant. [] Research involving L741,626 contributes to a better understanding of the dopamine system, which is also a potential target for drugs structurally related to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride.
Compound Description: PG01037 is a selective antagonist of the dopamine D3 receptor. [, ] It is used to investigate the role of D3 receptors in various behavioral and physiological processes, including dopamine agonist-induced effects. [, ]
Relevance: PG01037, despite not sharing a direct structural resemblance to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, is relevant due to its action as a D3 receptor antagonist. [, ] Studies involving PG01037 aid in comprehending the dopamine system, a neurotransmitter system potentially targeted by drugs structurally similar to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride.
Compound Description: 12b is a potent angiotensin II antagonist targeting the AT1 receptor. [] It exhibits long-lasting antihypertensive effects in animal models. [] Its structure is based on carboxyl-functionalized "diazole" heterocycles. []
Relevance: While not directly sharing the 2,6-dichlorophenyl motif of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, 12b is included due to its classification as an angiotensin II antagonist. [] Some analogs of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, like those containing an imidazole ring, might also interact with the renin-angiotensin system, making 12b relevant in a broader context.
Compound Description: This group encompasses a series of compounds designed as potential angiotensin II antagonists. [] They are structurally related to 12b and derived from 1H-pyrazole-5-carboxylates. [] Modifications involve variations in the alkyl substituent at the 3-position and the introduction of aryl, alkyl, or aralkyl groups at the N1 position. []
Relevance: Although not directly structurally similar to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride, this group of compounds is relevant due to their shared classification as angiotensin II antagonists with 12b. [] The presence of an imidazole ring in some analogs of 1-(2,6-Dichlorophenyl)ethanamine hydrochloride raises the possibility of interaction with the renin-angiotensin system, making this group of compounds relevant in a broader context.
1-(2,6-dichlorophenyl)-2-indolone
Compound Description: 1-(2,6-dichlorophenyl)-2-indolone is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). [] The compound is synthesized from diclofenac using a specific process involving N,N'-dicyclohexylcarbodiimide (DCC). []
Compound Description: Guanfacine is an α2-adrenergic receptor agonist used to treat hypertension and attention-deficit/hyperactivity disorder (ADHD). [, ] It has central nervous system effects and reduces sympathetic nerve activity. [, ]
Relevance: Guanfacine shares a high degree of structural similarity with 1-(2,6-Dichlorophenyl)ethanamine hydrochloride. [, ] Both compounds contain the same 2,6-dichlorophenylethane core structure. The difference lies in the substituent on the ethane chain, where Guanfacine has an N-(diaminomethylidene)acetamide group attached.
Compound Description: BS 100-141 is a centrally acting antihypertensive agent that effectively reduces both systolic and diastolic blood pressure. [] It is suggested to have similar efficacy and tolerability profiles to clonidine and methyldopa. []
Relevance: BS 100-141 exhibits a very close structural resemblance to 1-(2,6-Dichlorophenyl)ethanamine hydrochloride. [] Both compounds possess the 2,6-dichlorophenyl group attached to an ethane chain. The key distinction is the presence of an amidine group (–C(=NH)NH2) linked to the ethane chain in BS 100-141.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.